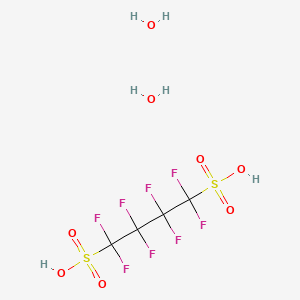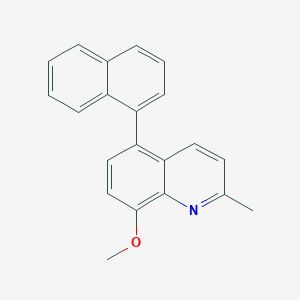![molecular formula C16H14N2O8S3 B12548315 1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- CAS No. 143683-20-9](/img/structure/B12548315.png)
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a naphthalene core substituted with sulfonic acid groups and an aminophenylsulfonyl group. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- typically involves multi-step organic reactions. One common method includes the sulfonation of naphthalene to introduce sulfonic acid groups at the 1 and 3 positions. This is followed by the introduction of the 3-aminophenylsulfonyl group through a sulfonamide formation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is crucial for efficient production. Purification steps such as crystallization and recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted naphthalene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl and aminophenyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The naphthalene core provides a rigid and planar structure that facilitates binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]
- 1,3-Naphthalenedisulfonicacid, 5-[[(3-aminophenyl)sulfonyl]amino]
- 1,3-Naphthalenedisulfonicacid, 7-[[(4-aminophenyl)sulfonyl]amino]
Uniqueness
1,3-Naphthalenedisulfonicacid, 7-[[(3-aminophenyl)sulfonyl]amino]- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The position of the sulfonic acid groups and the aminophenylsulfonyl group allows for targeted interactions with molecular targets, making it valuable in specialized applications.
Properties
CAS No. |
143683-20-9 |
|---|---|
Molecular Formula |
C16H14N2O8S3 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
7-[(3-aminophenyl)sulfonylamino]naphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H14N2O8S3/c17-11-2-1-3-13(7-11)27(19,20)18-12-5-4-10-6-14(28(21,22)23)9-16(15(10)8-12)29(24,25)26/h1-9,18H,17H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
QSZASXHHXALEJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


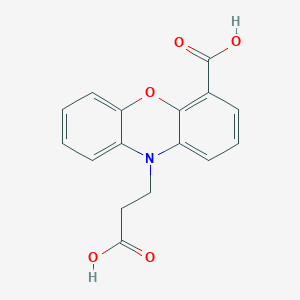
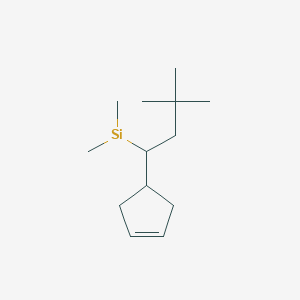
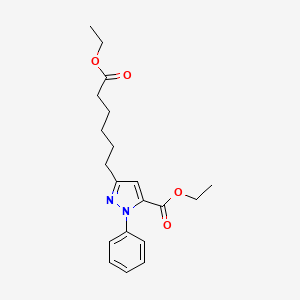
![Diethyl [(5-acetyl-1,2-oxazol-3-yl)methyl]phosphonate](/img/structure/B12548248.png)
silane](/img/structure/B12548260.png)
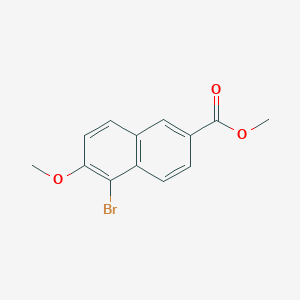
pentasilolane](/img/structure/B12548270.png)
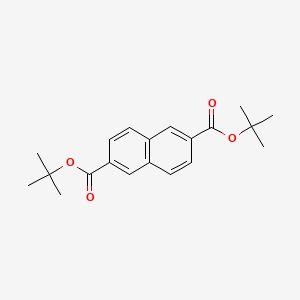
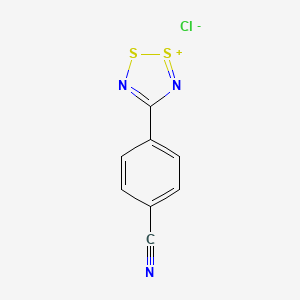
![methyl (2R,3R,8S,12S,13S,14S,15R,16R,17R)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,19-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12548287.png)
